5-(4-Methylphenyl)thiophene-2-carboxylic acid
Overview
Description
5-(4-Methylphenyl)thiophene-2-carboxylic acid is an organic compound . It belongs to the class of organic compounds known as p-toluenesulfonamides . These are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group .
Synthesis Analysis
Thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Molecular Structure Analysis
The molecular formula of this compound is C12H10O2S2 . The molecular weight is 250.34 .Chemical Reactions Analysis
Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 220-224 °C (lit.) .Scientific Research Applications
Mass Spectrometry Studies
5-(4-Methylphenyl)thiophene-2-carboxylic acid has been studied in the context of mass spectrometry. The mass spectra of various substituted thiophene-2-carboxylic acids, including those with 5-substitution, have been reported. These studies highlight the differentiation of isomeric compounds using mass spectrometry, a key technique in analytical chemistry for substance identification (Fisichella, Occhipinti, Consiglio, Spinelli, & Noto, 1982).
Synthesis of Novel Compounds
This compound has been used as a precursor in the synthesis of novel compounds. For instance, it was carboxylated and then converted into various derivatives, such as butenamides, showing potential in creating new molecules with diverse biological activities. This demonstrates its versatility in organic synthesis (Axton et al., 1992).
Liquid Crystalline Complexes
The compound has been utilized in the development of novel liquid-crystalline complexes. These complexes, derived from thiophene carboxylic acids, have significant implications in materials science, particularly in the development of new types of liquid crystals (Tso, Wang, Wu, & Lin, 1998).
Crystal Engineering
In crystal engineering, derivatives of thiophene-2-carboxylic acid, closely related to this compound, have been used to construct cadmium coordination polymers. These polymers have potential applications in materials science, particularly in the development of new crystal structures with unique properties (Xue, Li, Ma, & Wang, 2015).
Electropolymerization and Electrochromic Properties
The compound has played a role in the synthesis of novel assemblies for electropolymerization. These assemblies are significant in the field of electrochemistry, particularly for their electrochromic performances, demonstrating the compound's applicability in developing advanced materials with specific electronic properties (Li et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-(4-methylphenyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJCITVNZKDTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488931 | |
Record name | 5-(4-Methylphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40808-21-7 | |
Record name | 5-(4-Methylphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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